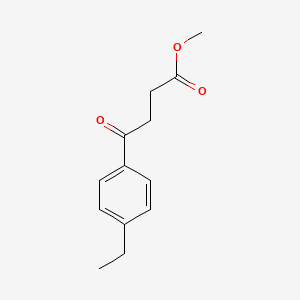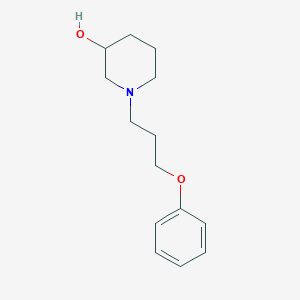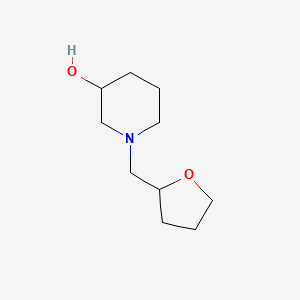
(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)methanamine
Übersicht
Beschreibung
“(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)methanamine” is an organic compound with the chemical formula C5H11NO . It is also known as 3-Aminomethyltetrahydrofuran .
Synthesis Analysis
The synthesis of “this compound” has been achieved through the Michael addition reaction of nitromethane to diethyl maleate in 6 steps with a total yield of 45.5% .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C5H11NO . The molecular weight of this compound is 101.15 .Chemical Reactions Analysis
“this compound” can be used as a catalyst and reducing agent for hydrogenation reactions and for the synthesis of pharmaceuticals and pesticides .Physical and Chemical Properties Analysis
“this compound” has a density of 0.967±0.06 g/cm3 at 20 ºC 760 Torr . Its boiling point is 156.0±13.0℃ at 760 Torr . The flash point is 53.1±13.1℃ . The vapor pressure is 2.95mmHg at 25°C . The refractive index is n20/D1.462 .Wissenschaftliche Forschungsanwendungen
Chemical Inhibitors of Cytochrome P450 Isoforms
Research has highlighted the role of pyrazole derivatives as potent inhibitors of cytochrome P450 (CYP) isoforms. These enzymes are critical for the metabolism of many drugs, and their inhibition can help predict drug-drug interactions. For example, certain pyrazole compounds have been identified as selective inhibitors for specific CYP isoforms, which is essential for understanding the metabolism of drugs and for the development of new pharmaceuticals that minimize adverse interactions (Khojasteh et al., 2011).
Synthetic and Medicinal Perspective
Pyrazoles, including methyl substituted pyrazoles, exhibit a wide range of biological activities, making them potent medicinal scaffolds. These compounds have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The synthetic methodologies for these compounds provide a foundation for developing new drugs with high efficacy and low resistance, demonstrating the significant potential of pyrazoles in medicinal chemistry (Sharma et al., 2021).
High Energy Density Materials
Pyrazole compounds have also been explored for their applications in high energy density materials (HEDMs), particularly in the context of energetic materials with high nitrogen content. These compounds are reviewed for their synthetic methods, structural analyses, and their potential in improving the performance of propellants and explosives. The study of azine energetic compounds, including pyrazoles, highlights their broad application prospects in energetic materials (Yongjin & Shuhong, 2019).
Therapeutic Applications
Further, pyrazolines, closely related to pyrazoles, have been recognized for their therapeutic applications. These compounds are known for their antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties. Research into pyrazoline derivatives continues to uncover a broad spectrum of pharmacological effects, which could lead to new treatments for various diseases (Shaaban et al., 2012).
Safety and Hazards
“(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)methanamine” is a flammable liquid and vapor. It may cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Eigenschaften
IUPAC Name |
[1-(oxolan-3-ylmethyl)pyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-3-9-4-11-12(6-9)5-8-1-2-13-7-8/h4,6,8H,1-3,5,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEUHOLIRNRPCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2C=C(C=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


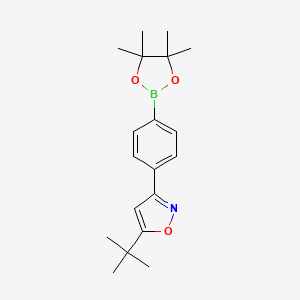
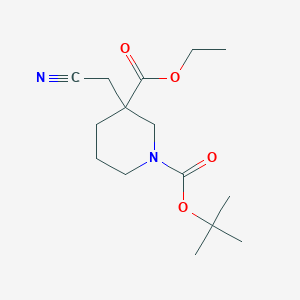
![7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1467843.png)
![4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1467846.png)
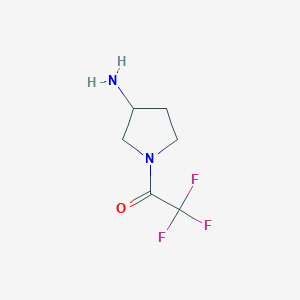
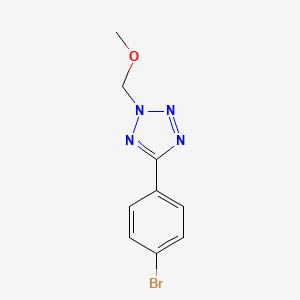
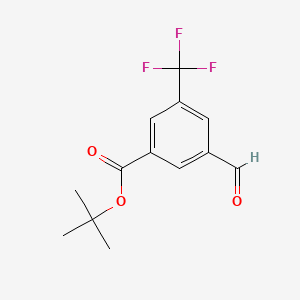
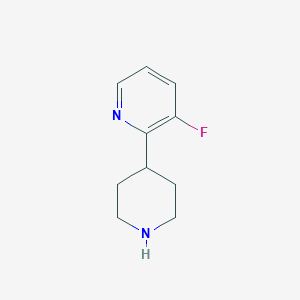
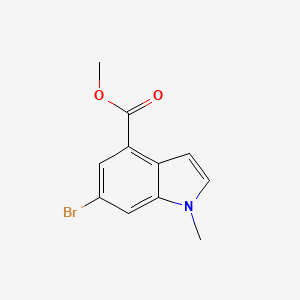
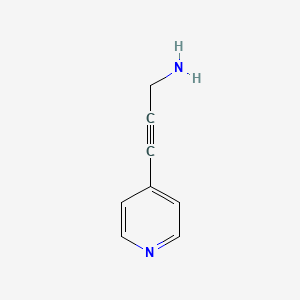
![3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl 4-methylbenzenesulfonate](/img/structure/B1467856.png)
